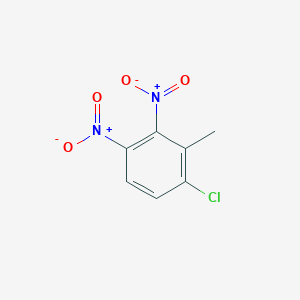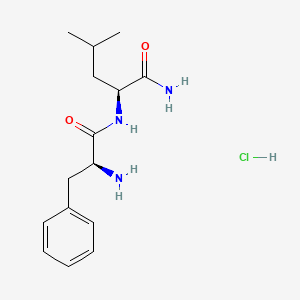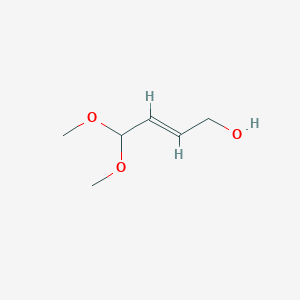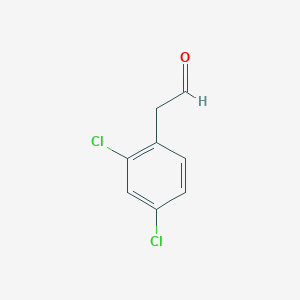![molecular formula C12H20N4 B1357015 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine CAS No. 337956-40-8](/img/structure/B1357015.png)
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, also known as PAPP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated efficient synthesis methods for derivatives of 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, leading to compounds with significant structural diversity. For instance, Kumar et al. (2013) described the synthesis of piperazine-2,6-dione derivatives through condensation reactions, yielding compounds with potential anticancer activity (Kumar et al., 2013). Similarly, Purkait et al. (2017) synthesized group 12 metal complexes with this compound, highlighting the rare participation of terminal piperazine nitrogen in coordination and resulting in structural diversity (Purkait et al., 2017).
Biological Activities
Several studies have explored the biological activities of these compounds, particularly their anticancer properties. The synthesized derivatives have shown promising anticancer activity against various cancer cell lines, suggesting potential therapeutic applications. For example, the compounds synthesized by Kumar et al. (2013) exhibited good anticancer activity at a concentration of 10 µM against breast, lung, colon, ovary, and liver cancer cell lines (Kumar et al., 2013). This indicates the potential of these compounds in the development of new anticancer agents.
Safety and Hazards
The safety data sheet for a similar compound, “5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine”, indicates that it may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to use appropriate engineering controls and personal protective equipment when handling this compound .
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to interact with the serotonin (5-ht) reuptake system .
Biochemical Pathways
The biochemical pathways affected by 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine are likely related to the serotonin (5-HT) system. By inhibiting the reuptake of serotonin, this compound could potentially affect various downstream effects related to mood, sleep, appetite, and other physiological processes regulated by serotonin .
Result of Action
By potentially increasing the concentration of serotonin in the synaptic cleft, it could lead to enhanced serotonergic signaling .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature .
Analyse Biochimique
Biochemical Properties
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, this compound can bind to receptors such as serotonin receptors, influencing neurotransmitter activity . These interactions highlight the compound’s potential impact on biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those involving G-protein-coupled receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways . These cellular effects underscore the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular functions, including alterations in gene expression and metabolic activity . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage . These dosage-dependent effects are critical for determining safe and effective usage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound can also affect metabolic flux by influencing the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic balance . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential effects.
Propriétés
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-11(13)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXGGYMMFWODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480158 |
Source


|
| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337956-40-8 |
Source


|
| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














